10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a small molecule identified through high-throughput screening for its ability to disrupt the interaction between the c-Myc oncoprotein and its binding partner, Max. [] c-Myc is a transcription factor that plays a critical role in cellular processes such as growth, proliferation, and apoptosis. Its deregulation is implicated in a wide range of cancers, making it an attractive target for therapeutic development. [] 10058-F4 acts as a c-Myc inhibitor by selectively binding to the monomeric form of c-Myc, preventing its dimerization with Max and subsequently inhibiting its transcriptional activity. [] This mechanism has led to extensive research on its potential applications in various cancer models.
10058-F4 falls under the category of small molecule inhibitors and is classified as a c-Myc inhibitor. Its primary mechanism involves blocking the dimerization of c-Myc with Max, preventing the formation of a functional DNA-binding complex necessary for c-Myc's transcriptional activity. This makes it a potential therapeutic agent for cancers characterized by aberrant c-Myc expression .
The synthesis of 10058-F4 has been documented in various studies, highlighting methods that involve the construction of its thiazolidinone core. The synthesis typically includes the following steps:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining specific pH levels can significantly affect solubility and reactivity during the synthesis process .
The molecular structure of 10058-F4 consists of a six-membered ethylbenzylidine ring fused to a five-membered thioxothiazolidinone ring. Key structural features include:
Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and purity of 10058-F4 in various studies .
10058-F4 participates in several chemical reactions primarily related to its interaction with biological targets:
Quantitative assays such as flow cytometry have been utilized to assess cell viability and apoptotic markers following treatment with 10058-F4 .
The mechanism of action for 10058-F4 involves several key steps:
Studies have demonstrated that 10058-F4 can also enhance the effects of other chemotherapeutic agents when used in combination therapies .
The physical and chemical properties of 10058-F4 are critical for its application in research and potential therapeutic use:
These properties influence its bioavailability and efficacy in vivo .
The primary applications of 10058-F4 are centered around cancer research and therapy:
c-Myc exerts its oncogenic effects primarily through sequence-specific DNA binding as a heterodimer with its obligate partner, MAX. This complex recognizes Enhancer Box (E-box) elements (CACGTG) within target gene promoters [3] [9]. The C-terminal basic Helix-Loop-Helix Leucine Zipper (bHLH-LZ) domain mediates both dimerization with MAX and DNA binding. The N-terminal transactivation domain (TAD) recruits a vast array of chromatin-modifying complexes (e.g., TRRAP/histone acetyltransferases like GCN5, TIP60) and transcriptional machinery (e.g., P-TEFb, BRD4) to initiate and elongate transcription [3]. This orchestration leads to the activation of thousands of genes involved in:
Beyond direct gene activation, c-Myc represses transcription, partly by interfering with Miz-1-mediated activation of genes like CDKN1A (p21) and by recruiting repressive complexes like G9a methyltransferase [3]. Critically, c-Myc overexpression alters transcriptional fidelity, enabling binding to lower-affinity E-boxes and non-canonical sites, thereby activating a broader oncogenic program not accessible at physiological levels [3]. This pervasive influence on cellular processes underpins its role as a non-oncogene addiction factor and a central driver of tumorigenesis across diverse cancer types.
Table 2: Key c-Myc Interacting Partners and Co-Regulators
Interaction Partner/Complex | Domain of Interaction | Functional Consequence |
---|---|---|
MAX | bHLH-LZ | Essential dimerization partner for DNA binding |
TRRAP/TIP60/GCN5 HAT Complexes | N-terminal TAD (MBII) | Histone acetylation, chromatin opening, transcriptional activation |
P-TEFb (CDK9/Cyclin T) | N-terminal TAD | Phosphorylation of RNA Pol II CTD, pause release, transcriptional elongation |
BRD4 | N-terminal TAD | Recruitment to super-enhancers, stabilization of transcriptional complexes |
MIZ1 | HLH region | Displacement from target promoters, transcriptional repression (e.g., p21) |
G9a Methyltransferase Complex | Undefined | H3K9 methylation, transcriptional repression |
PP1/PNUTS Phosphatase Complex | Undefined | Dephosphorylation, modulation of chromatin binding |
The essential role of the c-Myc-MAX heterodimer in mediating the oncogenic functions of c-Myc makes its disruption a strategically compelling therapeutic approach. Key structural features define this rationale:
10058-F4: A Pioneering c-Myc-Max Dimerization Inhibitor
Identified via high-throughput screening, 10058-F4 (5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone) is a cell-permeable small molecule (MW: 249.35 g/mol, CAS: 403811-55-2) representing one of the first well-characterized direct inhibitors of c-Myc-Max dimerization [1] [10]. Its core mechanism involves binding to the disordered bHLH-LZ domain of monomeric c-Myc, likely inducing conformational changes or sterically hindering the interaction surface required for MAX binding [7] [9] [10]. This binding prevents heterodimer formation and subsequent E-box DNA binding.
Table 3: Key Properties and In Vitro Effects of 10058-F4
Property/Category | Details | Reference |
---|---|---|
Chemical Structure | (5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [1] [7] |
Solubility | DMSO: ~24.9-41 mg/mL (100-164 mM); Ethanol: ~4.99 mg/mL (20 mM); Insoluble in water | [1] [4] [10] |
Primary Molecular Target | c-Myc bHLH-LZ domain (prevents Myc-Max dimerization) | [1] [7] [10] |
Key In Vitro Anti-Cancer Mechanisms | • Inhibition of Myc-Max dimerization & DNA binding • G0/G1 cell cycle arrest (↑p21, ↑p27) • Mitochondrial apoptosis (↓Bcl-2, ↑Bax, Cytochrome c release, Caspase cleavage) • Induction of myeloid differentiation (AML) • Downregulation of glycolysis genes (GLUT1, LDHA etc.) • Downregulation of hTERT | [1] [4] [7] |
In Vitro Efficacy (Cell Lines) | Growth inhibition/Apoptosis in: HL-60, U937, NB4 (AML); Jurkat, CCRF-CEM (ALL); HepG2 (HCC); HT-29, HCT116 (CRC); 786-O, ACHN (RCC); Pancreatic, Ovarian cancer lines | [4] [7] [10] |
Synergistic Combinations | Valproic acid, Dexamethasone, Vincristine, Arsenic trioxide, Doxorubicin, 5-FU, Cisplatin | [10] |
Evidence for 10058-F4 Mechanism and Efficacy:
Pharmacokinetics and Limitations:
While demonstrating robust proof-of-concept in vitro, 10058-F4 faces significant pharmacokinetic challenges in vivo that limit its translational potential:
These limitations highlight the compound's role primarily as a valuable research tool for validating c-Myc-Max dimerization as a target and for studying the consequences of acute c-Myc inhibition in cellular models. Its shortcomings spurred the development of next-generation inhibitors (e.g., improved analogs of 10074-G5, KJ-Pyr-9, Omomyc mini-proteins, compounds like B13 targeting DNA binding) aiming for better drug-like properties, potency, and in vivo stability [6] [9].
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